molecular formula C8H18N2O B2367628 4-Methyl-1,4,8-oxadiazecane CAS No. 2090882-27-0

4-Methyl-1,4,8-oxadiazecane

Cat. No.: B2367628
CAS No.: 2090882-27-0
M. Wt: 158.245
InChI Key: GSRSKLJSNZLOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4,8-oxadiazecane is a heterocyclic compound that features a seven-membered ring containing one oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4,8-oxadiazecane typically involves the cyclization of appropriate precursors. One common method is the reaction of a diamine with a diacid or diester under dehydrating conditions. For instance, the reaction between 1,4-diaminobutane and dimethyl oxalate in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4,8-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include oxadiazole derivatives, amine derivatives, and substituted oxadiazecanes.

Scientific Research Applications

4-Methyl-1,4,8-oxadiazecane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 4-Methyl-1,4,8-oxadiazecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the functional groups present on the oxadiazecane ring and the nature of the target molecules.

Comparison with Similar Compounds

    1,4,8-Oxadiazecane: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.

    4-Methyl-1,4,7-oxadiazecane: Similar structure but with a different ring size, leading to variations in reactivity and applications.

    4-Methyl-1,4,8-thiadiazecane:

Uniqueness: 4-Methyl-1,4,8-oxadiazecane is unique due to its specific ring size and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-1,4,8-oxadiazecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-3-9-4-7-11-8-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRSKLJSNZLOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.